molecular formula C15H14O B1323642 3-(4-Phenoxyphenyl)-1-propene CAS No. 2653-93-2

3-(4-Phenoxyphenyl)-1-propene

Cat. No.: B1323642
CAS No.: 2653-93-2
M. Wt: 210.27 g/mol
InChI Key: WJFCDMWSDIGUPN-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-1-propene is an α-olefin derivative featuring a phenoxyphenyl substituent at the third carbon of the propene backbone. This compound is notable for its applications in polymer chemistry and medicinal chemistry, where its bulky aromatic substituent imparts unique steric and electronic properties. The phenoxyphenyl group enhances thermal stability and influences reactivity in polymerization processes, making it valuable for synthesizing specialty polymers . In medicinal chemistry, derivatives of this compound, such as ibrutinib and zanubrutinib, are covalent Bruton’s tyrosine kinase (Btk) inhibitors used in oncology .

Properties

IUPAC Name

1-phenoxy-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-6-13-9-11-15(12-10-13)16-14-7-4-3-5-8-14/h2-5,7-12H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFCDMWSDIGUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641216
Record name 1-Phenoxy-4-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2653-93-2
Record name 1-Phenoxy-4-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenoxyphenyl)-1-propene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, 4-phenoxyphenylboronic acid is coupled with an appropriate halopropene under palladium catalysis and basic conditions .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening for catalyst selection and reaction optimization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Phenoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Hydrogenation of the double bond can yield the saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

Scientific Research Applications

3-(4-Phenoxyphenyl)-1-propene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in Polymer Chemistry

Several α-olefin derivatives with bulky substituents have been synthesized to study their polymerization behavior and material properties. Key comparisons include:

3-(1-Adamantyl)-1-propene
  • Structure : Adamantyl group (bulky, rigid tricyclic hydrocarbon) at the third carbon.
  • Applications : Homopolymers and copolymers with ethene, propene, and higher α-olefins. Adamantyl imparts high glass transition temperatures (Tg) and thermal stability due to steric hindrance .
  • Comparison: Unlike 3-(4-phenoxyphenyl)-1-propene, adamantyl-based polymers exhibit superior rigidity but lower solubility in common organic solvents.
3-Phenyl-1-propene
  • Structure : Simple phenyl substituent.
  • Applications : Copolymers with α-olefins.
  • Comparison: The absence of an oxygen bridge (as in phenoxyphenyl) reduces steric bulk, leading to lower Tg and faster polymerization rates. However, phenyl-substituted polymers are more cost-effective for industrial applications .
3-(4-n-Butylphenyl)-1-propene
  • Structure : n-Butyl chain appended to the phenyl ring.
  • Properties: Increased hydrophobicity compared to this compound. Molecular weight: 174.28 g/mol .
  • Applications: Potential use in hydrophobic coatings or lubricants.
3-(2-Isopropylphenyl)-1-propene
  • Structure : Isopropyl group at the ortho position of the phenyl ring.
  • Properties : Higher steric hindrance than para-substituted analogs. Molecular weight: 160.26 g/mol .
  • Applications: Specialty monomers for branched polymers.

Table 1: Structural Analogues in Polymer Chemistry

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
This compound Phenoxyphenyl 224.26 High Tg, thermal stability Drug delivery systems, Btk inhibitors
3-(1-Adamantyl)-1-propene Adamantyl 200.32 Rigidity, high Tg High-performance polymers
3-Phenyl-1-propene Phenyl 118.18 Cost-effective, moderate Tg Industrial plastics
3-(4-n-Butylphenyl)-1-propene n-Butylphenyl 174.28 Hydrophobicity Coatings, lubricants
3-(2-Isopropylphenyl)-1-propene Isopropylphenyl 160.26 Steric hindrance Branched polymers

Substituent Effects on Reactivity and Properties

The electronic and steric nature of substituents significantly impacts the compound’s behavior:

  • Electron-Donating Groups (e.g., -OCH₃): 3-(4-Methoxyphenyl)-1-phenylpropan-1-one (MW: 270.30 g/mol) shows increased solubility in polar solvents compared to this compound .

Biological Activity

3-(4-Phenoxyphenyl)-1-propene, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14OC_{15}H_{14}O, with a molecular weight of approximately 226.27 g/mol. The compound consists of a propene backbone with a phenoxy group attached to a phenyl ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. This interaction can lead to modulation of metabolic processes and influence gene expression. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering the biochemical landscape within cells.
  • Receptor Modulation : It can bind to various receptors, potentially affecting signal transduction pathways critical for cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study conducted by Zhang et al. (2022) demonstrated that the compound inhibited the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Another study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial therapies (Smith et al., 2023).

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Methyl-3-(4-phenoxyphenyl)-1-propeneContains a methyl groupExhibits similar enzyme inhibition
2-Bromo-3-(4-phenoxyphenyl)-1-propeneContains a bromine atomEnhanced antimicrobial activity
3-(4-Methylphenyl)-1-propeneLacks the phenoxy groupReduced binding affinity to certain receptors

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of the phenoxy group in enhancing therapeutic potential.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Case Study 2: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound against Staphylococcus aureus infections in vitro. The compound demonstrated significant bactericidal activity, suggesting its potential as an alternative treatment for resistant strains.

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